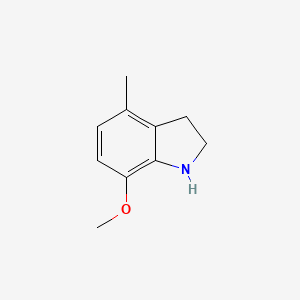

7-methoxy-4-methyl-2,3-dihydro-1H-indole

Description

Significance of the Indoline (B122111) and Indole (B1671886) Scaffold in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the architecture of a vast number of biologically active compounds. bldpharm.combldpharm.commdpi.com This prevalence has established it as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. bldpharm.com The significance of the indole scaffold is underscored by its presence in numerous natural products, pharmaceuticals, and agrochemicals. mdpi.com

Indole derivatives have demonstrated a remarkable breadth of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities. bldpharm.comnih.gov This versatility stems from the indole ring's ability to interact with a variety of biological targets, such as enzymes and receptors, through various binding modes. nih.gov The electron-rich nature of the indole system also makes it amenable to a wide range of chemical modifications, allowing for the fine-tuning of its biological and physical properties.

The indoline scaffold, the 2,3-dihydro derivative of indole, retains much of the structural and biological importance of its aromatic counterpart while offering distinct advantages. The saturation at the 2 and 3-positions introduces a three-dimensional character to the molecule, which can be crucial for specific binding interactions with biological targets. Indoline-based compounds are also integral to numerous synthetic and natural products and have shown a wide array of applications in pharmaceutical and industrial chemistry. chemicalbook.com They are recognized for their potential in areas such as anticancer, anti-inflammatory, and antioxidant agents. chemicalbook.com

Rationale for Investigation of Substituted 2,3-Dihydro-1H-indoles

The investigation into substituted 2,3-dihydro-1H-indoles, such as 7-methoxy-4-methyl-2,3-dihydro-1H-indole, is driven by the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The strategic placement of substituents on the indoline core can profoundly influence its biological activity.

The introduction of substituents allows for the systematic exploration of the structure-activity relationship (SAR) of indoline-based compounds. By modifying the nature and position of these substituents, researchers can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets.

For instance, the presence of a methoxy (B1213986) group, as in the case of this compound, can significantly impact a molecule's properties. Methoxy groups are known to be hydrogen bond acceptors and can influence the compound's solubility and ability to cross biological membranes. Furthermore, their electron-donating nature can alter the reactivity and binding affinity of the indoline core. The methyl group, on the other hand, can provide steric bulk and enhance lipophilicity, which may lead to improved binding or altered metabolic stability.

The exploration of substituted indolines is therefore a rational approach to expand the chemical space around this privileged scaffold, with the aim of discovering new drug candidates with improved therapeutic potential.

Overview of Research Trajectories for this compound and Analogues

While specific research dedicated to this compound is not extensively documented in publicly available literature, the research trajectories for its analogues and the broader class of substituted indolines provide a clear indication of its potential areas of investigation.

Synthesis and Chemical Methodology: A primary research trajectory involves the development of efficient and versatile synthetic routes to access substituted indolines. The synthesis of methoxy-activated indoles, for example, has been a subject of considerable interest, with various methods being explored to construct this core structure. chim.it Research in this area would focus on establishing reliable methods for the synthesis of this compound, potentially involving the reduction of the corresponding indole or through multi-step synthetic sequences starting from readily available precursors.

Medicinal Chemistry and Drug Discovery: A significant research avenue for this compound and its analogues lies in medicinal chemistry. Given the wide range of biological activities associated with the indoline scaffold, it is plausible that this compound could be investigated for various therapeutic applications. For example, a related compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a promising anticancer lead. nih.gov This suggests that indolines with a 7-methoxy substitution pattern could be valuable starting points for the design of new anticancer agents.

Furthermore, other methoxy-substituted heterocyclic compounds have been explored for their potential in managing metabolic syndrome and for their anti-inflammatory properties. nih.govresearchgate.net This opens up the possibility of investigating this compound and its derivatives for similar applications.

Materials Science: While less common, indole-based compounds are also being explored in the field of materials science, for instance, as components of organic semiconductors. The electronic properties of the indoline ring, which can be modulated by substituents, could make this compound a candidate for such applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

7-methoxy-4-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H13NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-4,11H,5-6H2,1-2H3 |

InChI Key |

UJBHDSXKEGRJLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCNC2=C(C=C1)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 7 Methoxy 4 Methyl 2,3 Dihydro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 7-methoxy-4-methyl-2,3-dihydro-1H-indole, a combination of one-dimensional and advanced NMR experiments provides comprehensive information about its atomic connectivity, chemical environment, and dynamic behavior.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are critical for assigning the protons.

The aromatic region is expected to show two signals for the protons on the benzene (B151609) ring (H-5 and H-6). Due to the ortho- and meta-positioning relative to the methoxy (B1213986) and alkyl substituents, these protons would appear as doublets. The aliphatic region would feature signals for the two methylene (B1212753) groups of the dihydro-pyrrole ring (C2-H₂ and C3-H₂). These typically appear as triplets due to coupling with each other. The spectrum would also contain three sharp singlets corresponding to the N-H proton of the indole (B1671886), the protons of the C4-methyl group, and the protons of the C7-methoxy group. The N-H proton signal can sometimes be broad and its chemical shift is often solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values based on spectroscopic principles for this structure and may vary from experimental data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~4.0-5.0 | Broad Singlet | - | 1H |

| H-5 | ~6.6 | Doublet | ~8.0 | 1H |

| H-6 | ~6.5 | Doublet | ~8.0 | 1H |

| C2-H₂ | ~3.6 | Triplet | ~8.5 | 2H |

| C3-H₂ | ~3.0 | Triplet | ~8.5 | 2H |

| O-CH₃ | ~3.8 | Singlet | - | 3H |

| C4-CH₃ | ~2.2 | Singlet | - | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms.

The aromatic carbons (C-3a, C-4, C-5, C-6, C-7, C-7a) would resonate in the downfield region (δ 110-150 ppm). The carbons directly attached to the heteroatoms (C-7 attached to oxygen and C-7a attached to nitrogen) would be significantly deshielded. The aliphatic carbons of the methylene groups (C-2 and C-3) and the methyl groups (C4-CH₃ and O-CH₃) would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are predicted values based on spectroscopic principles for this structure and may vary from experimental data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~47 |

| C-3 | ~30 |

| C-3a | ~125 |

| C-4 | ~128 |

| C-5 | ~120 |

| C-6 | ~115 |

| C-7 | ~145 |

| C-7a | ~148 |

| C4-CH₃ | ~18 |

| O-CH₃ | ~55 |

Advanced NMR Techniques for Conformational and Dynamic Studies (e.g., Dynamic NMR)

The five-membered dihydropyrrole ring in the indoline (B122111) structure is not planar and can adopt various conformations, often described as "envelope" or "twist" forms. These conformations can interconvert, and the energy barrier to this process can be studied using Dynamic NMR (DNMR) spectroscopy. researchgate.net By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals for the C-2 and C-3 methylene protons. At low temperatures, where the ring inversion is slow on the NMR timescale, these protons may become diastereotopic and show more complex splitting patterns (e.g., distinct multiplets for each proton). As the temperature increases, the rate of inversion increases, leading to a coalescence of these signals into the simpler patterns observed at room temperature. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process.

Isotopic Labeling Strategies for Complex Signal Assignment

In cases of signal overlap or ambiguity in NMR spectra, isotopic labeling can be an invaluable tool. nih.govwikipedia.org For this compound, selective labeling with ¹⁵N or ¹³C could definitively confirm assignments. For example, synthesizing the molecule with ¹⁵N-labeled aniline (B41778) as a precursor would introduce an active nucleus at the N-1 position. This would allow for the observation of spin-spin coupling between the ¹⁵N nucleus and adjacent protons (H-2) and carbons (C-2, C-7a) in ¹H and ¹³C NMR spectra, respectively. osti.govresearchgate.net Similarly, using a ¹³C-labeled methyl source during synthesis could help unambiguously assign the C-4 methyl and C-7 methoxy signals in the ¹³C NMR spectrum. This strategy provides direct evidence of through-bond connectivity, resolving any assignment uncertainties. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govnih.gov For the analysis of this compound, a reversed-phase HPLC method would typically be employed for separation from impurities or other components in a mixture. researchgate.net

Following chromatographic separation, the compound enters the mass spectrometer, commonly using an electrospray ionization (ESI) source. In positive ion mode, the molecule is expected to be detected primarily as the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the exact mass of this ion, allowing for the calculation of the elemental formula (C₁₀H₁₄NO⁺) with high confidence.

Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated [M+H]⁺ ion to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy or C-4 methyl group, or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Table 3: Predicted LC-MS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₃NO |

| Exact Mass | 163.0997 Da |

| Molecular Weight | 163.22 g/mol |

| Primary Ion [M+H]⁺ | m/z 164.1075 |

| Potential Fragments | [M+H - CH₃]⁺, [M+H - CH₂O]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₀H₁₃NO. In HRMS analysis, typically conducted using electrospray ionization (ESI), the molecule is often observed in its protonated form, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value serves as a benchmark for comparison with the experimentally measured mass, providing strong evidence for the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO |

| Observed Ion | [M+H]⁺ |

| Theoretical Exact Mass (Calculated) | 164.1070 g/mol |

| Typical Mass Accuracy Requirement | < 5 ppm |

Chromatographic Methods for Purity and Isomer Separation

Chromatography is indispensable for assessing the purity of chemical compounds and separating isomers. Techniques like HPLC and UPLC are fundamental in quality control and analytical chemistry for quantifying the target compound and detecting any impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically suitable for this analysis, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration.

A representative HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral HPLC is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This separation is essential for compounds that exhibit chirality, as enantiomers can have different biological activities.

However, the application of chiral HPLC is contingent upon the molecule possessing a chiral center. The structure of this compound lacks any stereocenters; it has a plane of symmetry and is therefore an achiral molecule. Consequently, it exists as a single structure, not as a pair of enantiomers. For this reason, Chiral HPLC is not an applicable or necessary technique for the analysis of this specific compound, as there are no enantiomers to separate.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis. For purity determination and quantification of this compound, a UPLC method would offer substantial benefits, including shorter run times and reduced solvent consumption, which are advantageous for high-throughput screening and quality control.

The principles of separation remain the same as in HPLC (typically reversed-phase), but the performance is greatly enhanced.

| Parameter | Typical Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" of the molecule, with characteristic peaks corresponding to different types of bonds and functional groups.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features: the N-H bond of the secondary amine, C-H bonds of the aromatic ring and aliphatic chains, the C-O bond of the methoxy group, and the C=C bonds of the aromatic ring.

| Expected Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Indoline) |

| 3000 - 3100 | Aromatic C-H Stretch | Aromatic Ring |

| 2850 - 3000 | Aliphatic C-H Stretch | -CH₃, -CH₂- |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1230 - 1270 | Aromatic C-O Stretch (Asymmetric) | Aryl Ether (-OCH₃) |

| 1000 - 1050 | Aromatic C-O Stretch (Symmetric) | Aryl Ether (-OCH₃) |

Computational and Theoretical Investigations of 7 Methoxy 4 Methyl 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Applications in Electronic and Molecular Structure

Density Functional Theory (DFT) has become a primary method for investigating the structure-property relationships of chemical compounds. researchgate.net It is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are employed to accurately predict the geometric, electronic, and spectroscopic properties of molecules like 7-methoxy-4-methyl-2,3-dihydro-1H-indole. researchgate.net

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. researchgate.netmaterialsciencejournal.org

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. wuxibiology.com For this compound, DFT calculations can map the electron density of these orbitals. The HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the methoxy (B1213986) group, reflecting the primary sites of electron donation. The LUMO would be distributed across the aromatic system, indicating regions susceptible to receiving electrons.

Table 1: Illustrative Global Reactivity Descriptors from DFT Calculations This table presents a hypothetical set of values to illustrate the output of a DFT analysis for this compound.

| Parameter | Formula | Illustrative Value (eV) | Description |

| HOMO Energy (EHOMO) | - | -6.20 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | -0.85 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.35 | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | 6.20 | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.85 | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.675 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.187 | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 3.525 | The power of an atom to attract electrons to itself. |

Molecular Electrostatic Potential (MESP) mapping is a valuable DFT tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MESP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate charge. researchgate.net

Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green/Yellow: Indicates regions of neutral or near-zero potential.

For this compound, an MESP map would likely show a significant negative potential (red) around the oxygen atom of the methoxy group and the nitrogen atom of the indole ring, due to the high electronegativity of these atoms. These areas would be the primary sites for interactions with electrophiles. Conversely, the hydrogen atom attached to the indole nitrogen would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. researchgate.net

DFT calculations can quantify the distribution of electronic charge among the atoms in a molecule. researchgate.net One common method is Mulliken population analysis, which partitions the total charge based on the contributions of atomic orbitals to the molecular orbitals. While Mulliken charges are known to be basis-set dependent, they provide a useful qualitative picture of the charge distribution.

In this compound, these calculations would be expected to show that the nitrogen and oxygen atoms carry a partial negative charge, while the carbon atoms bonded to them carry partial positive charges. Hydrogen atoms are generally positively charged. researchgate.net This information helps in understanding the molecule's dipole moment and identifying atoms that are susceptible to chemical reactions.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms This table shows representative charge values to demonstrate the output of a Mulliken population analysis.

| Atom | Element | Hypothetical Mulliken Charge (a.u.) |

| N1 | Nitrogen | -0.65 |

| C2 | Carbon | +0.15 |

| C3 | Carbon | -0.10 |

| C4 | Carbon | -0.20 |

| C7 | Carbon | +0.40 |

| O8 | Oxygen (of methoxy) | -0.55 |

| C9 | Carbon (of methoxy) | +0.18 |

DFT is a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the vibrational modes. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For this compound, DFT would predict characteristic vibrational frequencies corresponding to specific functional groups:

N-H stretching: A distinct peak in the IR spectrum, typically around 3300-3500 cm⁻¹.

Aromatic C-H stretching: Vibrations appearing above 3000 cm⁻¹.

Aliphatic C-H stretching: Vibrations from the methyl and dihydro-indole groups, typically in the 2850-2960 cm⁻¹ region.

C-O stretching: A strong band from the methoxy group, expected around 1000-1300 cm⁻¹.

C=C stretching: Vibrations from the aromatic ring, usually found in the 1400-1600 cm⁻¹ range.

Comparing the computed spectrum with an experimental one allows for a detailed assignment of each vibrational band to a specific atomic motion. acs.org

DFT calculations can also be used to predict various thermodynamic properties of a molecule at a given temperature and pressure. By combining electronic energy calculations with vibrational frequency analysis, it is possible to determine key parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). nih.gov These values are fundamental for understanding the stability of the molecule and the energetics of reactions in which it participates. For instance, the standard enthalpy of formation (ΔH°f) can be calculated, providing a measure of the molecule's intrinsic stability.

Table 3: Example of Calculated Thermodynamic Parameters This table provides illustrative values for thermodynamic properties that could be derived from DFT calculations.

| Parameter | Illustrative Value | Unit |

| Zero-point vibrational energy | 155.8 | kcal/mol |

| Enthalpy (H) | -550.2 | Hartrees |

| Gibbs Free Energy (G) | -550.3 | Hartrees |

| Heat Capacity (Cv) | 45.6 | cal/mol·K |

Molecular Modeling and Dynamics Simulations

While DFT calculations typically focus on static, optimized molecular structures, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. dntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound, MD simulations could be used to:

Explore the conformational landscape of the non-planar 2,3-dihydro-1H-indole ring.

Study the rotation of the methoxy and methyl groups and their preferred orientations.

Simulate the interaction of the molecule with solvent molecules or a biological target, such as a protein binding site. mdpi.com

These simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of the substance, offering a more complete picture of its behavior in a realistic setting.

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational method used to identify the stable three-dimensional arrangements of a molecule, known as conformers. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. Understanding this landscape is crucial as the conformation of a molecule often dictates its physical properties and biological activity.

For this compound, a systematic conformational search would be performed by rotating the single bonds, particularly around the methoxy and methyl groups attached to the indole core. Quantum mechanical calculations, often employing Density Functional Theory (DFT), would then be used to calculate the energy of each conformation. This process would identify the lowest energy (most stable) conformers and the energy barriers between different conformations.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-C(methyl)-H) | Dihedral Angle (C6-C7-O-C(methoxy)) | Relative Energy (kcal/mol) |

| 1 | 60° | 0° | 0.00 |

| 2 | 180° | 0° | 1.25 |

| 3 | -60° | 0° | 1.30 |

| 4 | 60° | 180° | 2.50 |

| 5 | 180° | 180° | 3.75 |

Note: This data is illustrative and represents the type of output from a conformational analysis study.

The results of such an analysis would reveal whether the molecule is flexible or rigid and which spatial arrangements are preferred, providing insights into how it might interact with biological macromolecules.

Ligand-Protein Interaction Modeling for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound.

In the case of this compound, molecular docking simulations would be conducted against a library of known protein structures to identify potential binding partners. The process involves placing the 3D structure of the indole derivative into the binding site of a target protein and using a scoring function to estimate the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Illustrative Data Table: Docking Scores of this compound with Potential Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Monoamine Oxidase A | 2BXS | -8.5 | TYR407, PHE208, ILE335 |

| Serotonin (B10506) Transporter | 5I6X | -7.9 | ILE172, PHE335, SER438 |

| Dopamine D2 Receptor | 6CM4 | -7.2 | ASP114, SER193, PHE390 |

Note: This data is hypothetical and serves to illustrate the results of a ligand-protein interaction modeling study.

These modeling studies are crucial for prioritizing compounds for further experimental testing and for designing new molecules with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to optimize lead candidates.

Correlation of Structural Descriptors with Biological Endpoints

To build a QSAR model for a series of dihydroindole derivatives, including this compound, a dataset of compounds with known biological activities (e.g., enzyme inhibition, receptor binding) is required. A wide range of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. jocpr.com A reliable QSAR model should be able to accurately predict the activities of compounds not included in the training set. nih.gov

Illustrative QSAR Equation:

pIC₅₀ = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C

Note: This equation is a simplified, illustrative example of a QSAR model.

Virtual Screening and Lead Compound Prioritization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov Once a validated QSAR model is developed, it can be used to screen virtual libraries of compounds.

For this compound and its analogs, a virtual library of related structures could be generated by systematically modifying the substituents on the indole core. The QSAR model would then be used to predict the biological activity of each of these virtual compounds. This process allows for the rapid assessment of a large number of molecules without the need for synthesis and experimental testing.

Illustrative Data Table: Virtual Screening of Dihydroindole Derivatives

| Compound ID | logP | Molecular Weight | Predicted pIC₅₀ | Priority |

| MMDI-001 | 2.8 | 177.23 | 6.5 | High |

| MMDI-002 | 3.1 | 191.25 | 6.2 | Medium |

| MMDI-003 | 2.5 | 163.20 | 5.8 | Low |

| MMDI-004 | 3.5 | 205.28 | 7.1 | High |

Note: This table provides a hypothetical example of virtual screening results.

The compounds with the highest predicted activities would be prioritized for synthesis and biological evaluation, thus accelerating the process of lead compound identification and optimization.

Applications of 7 Methoxy 4 Methyl 2,3 Dihydro 1h Indole Beyond Pharmaceutical Intermediates

Role in Natural Product Chemical Synthesis

The indole (B1671886) nucleus is a prevalent feature in numerous natural products, many of which exhibit potent biological activities. Methoxy-substituted indoles, in particular, are common in nature and their synthesis is a key objective for chemists. chim.it The strategic placement of methoxy (B1213986) and methyl groups on the indoline (B122111) ring, as seen in 7-methoxy-4-methyl-2,3-dihydro-1H-indole, offers a versatile platform for the construction of complex molecular architectures.

Indoline derivatives serve as crucial building blocks in the total synthesis of natural products. chemimpex.com The methoxy group at the 7-position can direct further chemical transformations and can be a key feature in the final target molecule or a precursor to other functional groups. The dihydro-indole (indoline) structure itself provides a stereochemically rich core that can be elaborated upon to achieve the desired complexity of natural alkaloids and other bioactive compounds.

Table 1: Selected Natural Products Containing the Indole/Indoline Core

| Natural Product Family | Core Structure | Significance |

|---|---|---|

| Mitomycins | Indoloquinone | Anticancer agents |

| Strychnos Alkaloids | Complex Indole | Neurologically active |

| Vinca Alkaloids | Bisindole | Chemotherapeutic agents |

The synthesis of these complex molecules often involves multi-step sequences where substituted indolines are introduced as key fragments. The specific substitution pattern of this compound makes it a valuable synthon for natural products that bear similar methoxy-aromatic motifs.

Potential in Agrochemical Development

The development of novel agrochemicals is critical for global food security. The indole scaffold has been a fruitful source of inspiration for the design of new herbicides, insecticides, and fungicides due to the diverse biological activities exhibited by indole-containing compounds. Substituted dihydroindoles are explored for their potential to yield new active ingredients with improved efficacy and environmental profiles. chemimpex.com

The unique electronic and steric properties conferred by the methoxy and methyl groups in this compound can influence its biological activity and selectivity. Researchers in agrochemical development utilize such compounds as starting points for lead optimization campaigns. By modifying the core structure, scientists can fine-tune the compound's properties to target specific pests or weeds while minimizing harm to non-target organisms and the environment.

Table 2: Classes of Indole-Based Agrochemicals

| Agrochemical Class | Function | Example/Moieties |

|---|---|---|

| Auxin Herbicides | Plant growth regulators | Indole-3-acetic acid and derivatives |

| Fungicides | Fungal growth inhibitors | Indole-derived fungicides targeting specific enzymes |

The exploration of methoxy-substituted indolines like this compound in this field is driven by the need for new modes of action to combat resistance in pest populations.

Contributions to Materials Science and Innovative Solutions

Beyond life sciences, the indole ring system has found applications in materials science, particularly in the development of organic electronic materials. The electron-rich nature of the indole nucleus makes it an excellent candidate for constructing organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). chim.it

The functionalization of the indole core with groups like methoxy substituents can modulate the electronic properties of the resulting materials. chim.it For instance, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate has been investigated as a building block for organic semiconductors. This highlights the strategy of using methoxy-activated indoles to create novel materials. chim.it Similarly, this compound can serve as a precursor to fully aromatic indole derivatives or be incorporated into polymer backbones to create new functional materials with tailored optical and electronic properties. chemimpex.com

Table 3: Potential Applications of Indole-Based Materials

| Application Area | Material Type | Function of Indole Moiety |

|---|---|---|

| Organic Electronics | Organic Semiconductors | Hole-transporting material, charge-transfer complexes |

| Sensors | Chemosensors | Fluorescent or colorimetric detection of analytes |

The unique structural features of this compound make it a valuable component in the toolkit of materials scientists seeking to design and synthesize next-generation organic materials for a variety of innovative technological solutions. chemimpex.com

Future Research Directions and Unresolved Challenges

Development of Highly Stereoselective and Sustainable Synthetic Routes for Dihydroindoles

A significant challenge in the synthesis of dihydroindole derivatives, including 7-methoxy-4-methyl-2,3-dihydro-1H-indole, is the development of stereoselective and sustainable synthetic methods. Many bioactive molecules exist as a single stereoisomer, and the biological activity of different stereoisomers can vary significantly. Therefore, the ability to selectively synthesize a specific stereoisomer is of paramount importance. Future research should focus on the development of novel catalytic systems, such as those employing chiral transition metal complexes or organocatalysts, to achieve high enantioselectivity and diastereoselectivity in the synthesis of functionalized dihydroindoles. nih.gov

Furthermore, there is a growing demand for environmentally friendly and sustainable chemical processes. nih.govresearchgate.net Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns. nih.gov Future synthetic strategies for this compound and its analogs should prioritize the use of greener solvents (e.g., water, ionic liquids, or deep eutectic solvents), renewable starting materials, and energy-efficient reaction conditions, such as those facilitated by microwave or ultrasonic irradiation. tandfonline.com The development of one-pot or tandem reactions that minimize waste and purification steps will also be a key area of focus. rsc.org A recent study on a biomimetic supramolecular platform has shown promise for the oxidative dehydroaromatization of dihydroindoles, offering a green and efficient synthetic strategy. rsc.org

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govresearchgate.netopenmedicinalchemistryjournal.com For a compound like this compound, where the biological targets are likely unknown, computational approaches can play a crucial role in identifying potential protein interactions and predicting its pharmacokinetic and pharmacodynamic properties.

Future research should employ a range of computational techniques to guide the rational design of novel derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to establish correlations between the structural features of a series of dihydroindole analogs and their biological activities. nih.govresearchgate.netnih.govresearchgate.netorientjchem.org This information can then be used to predict the activity of newly designed compounds.

Molecular docking simulations can be employed to predict the binding modes of this compound and its derivatives within the active sites of various biological targets. nih.govresearchgate.netorientjchem.orgresearchgate.net This can help in identifying potential mechanisms of action and in designing modifications to the molecule to enhance its binding affinity and selectivity. Furthermore, advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more comprehensive understanding of the binding process. The integration of these computational methods can significantly accelerate the lead optimization process, reducing the time and cost associated with the development of new therapeutic agents. frontiersin.org

Exploration of Novel Therapeutic Applications based on Diverse Target Engagement

The indole (B1671886) nucleus and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. jocpr.comnih.govchemijournal.comchula.ac.thnih.govnih.govresearchgate.net The specific substitution pattern of this compound suggests that it could interact with a variety of biological targets.

Future research should focus on a broad-based screening of this compound against a panel of diverse biological targets to uncover its therapeutic potential. Given the prevalence of the indole scaffold in anticancer agents, investigating the antiproliferative activity of this compound against various cancer cell lines would be a logical starting point. nih.govresearchgate.net The methoxy (B1213986) and methyl substitutions on the benzene (B151609) ring could influence its interaction with specific enzymes or receptors implicated in cancer progression.

Furthermore, the dihydroindole core is present in compounds with neuroprotective properties. nih.gov Therefore, exploring the potential of this compound in the context of neurodegenerative diseases is another promising avenue. Its ability to modulate neurotransmitter systems or protect neurons from oxidative stress should be investigated. The exploration of its activity against targets relevant to chronic inflammatory diseases is also warranted. frontiersin.orgfrontiersin.org Identifying the specific molecular targets of this compound will be crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs. researchgate.net

Integration of Multidisciplinary Research for Comprehensive Understanding of the Compound's Properties

A comprehensive understanding of the properties and potential of this compound can only be achieved through a multidisciplinary research approach. This involves the integration of expertise from various fields, including synthetic organic chemistry, computational chemistry, pharmacology, and molecular biology.

Future research should foster collaborations between these disciplines to create a synergistic workflow. Synthetic chemists can focus on developing efficient and scalable synthetic routes, while computational chemists can guide the design of new derivatives with improved properties. researchgate.net Pharmacologists can then evaluate the biological activity of these compounds in vitro and in vivo, and molecular biologists can work to identify their specific cellular targets and elucidate their mechanisms of action.

This integrated approach will not only accelerate the discovery and development of potential therapeutic applications for this compound but will also contribute to a deeper fundamental understanding of the structure-activity relationships of the dihydroindole class of compounds. Such a comprehensive approach is essential for translating basic scientific discoveries into tangible clinical benefits. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methoxy-4-methyl-2,3-dihydro-1H-indole, and how can reaction yields be improved?

- Methodological Answer : A common approach involves alkylation or methoxylation of indole precursors under inert conditions. For example, alkylation of N-methoxyindole derivatives with methylating agents (e.g., methyl iodide) in anhydrous solvents like tetrahydrofuran (THF) or toluene, using bases such as potassium tert-butoxide, achieves moderate yields (45–65%) . To enhance yields, optimize stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent) and monitor reaction progress via HPLC or TLC . Purification via flash chromatography (gradient elution with cyclohexane/EtOAc) improves purity (>85%) .

Q. How can researchers validate the structural identity of this compound derivatives?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include methoxy groups (δ 3.8–4.0 ppm in ¹H NMR) and methyl substituents on the indole ring (δ 2.2–2.5 ppm). For dihydroindoles, expect splitting patterns from fused ring protons (e.g., δ 6.5–7.5 ppm for aromatic protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm .

- IR : Methoxy C-O stretches appear at ~1255 cm⁻¹, while indole N-H stretches are observed at ~3400 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in alkylation reactions of this compound?

- Methodological Answer : Regioselectivity depends on the electron density of the indole ring. Methoxy groups at the 7-position deactivate the adjacent C-6 position via electron donation, directing alkylation to the 4-methyl-substituted site. Computational modeling (DFT calculations) can predict reactive sites by analyzing Fukui indices or Mulliken charges . Experimentally, competitive alkylation studies with deuterated analogs (e.g., CD₃I) can track substitution patterns via isotopic shifts in NMR .

Q. What strategies resolve contradictions in reported spectroscopic data for dihydroindole derivatives?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- X-ray crystallography : Resolve ambiguities in proton assignments (e.g., overlapping signals in NMR) by determining bond lengths and angles. For example, dihedral angles between aromatic rings confirm conjugation (e.g., 13.28° deviation in planar systems) .

- 2D NMR (COSY, NOESY) : Differentiate between diastereotopic protons in fused-ring systems .

- Dynamic NMR : Probe rotational barriers in hindered substituents (e.g., methoxy groups) .

Q. How can researchers design analogs of this compound for bioactivity studies?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., halogen, nitro) at the 5-position via electrophilic substitution. Use directing groups (e.g., Boc-protected amines) to control regiochemistry .

- Scaffold hopping : Replace the dihydroindole core with isosteres (e.g., tetrahydroisoquinoline) and compare bioactivity. For example, 7-methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline shows improved solubility and kinase inhibition potential .

- SAR studies : Test methyl/methoxy positional isomers to map pharmacophore requirements (e.g., 4-methyl vs. 6-methyl analogs) .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing biological activity data of dihydroindole derivatives?

- Methodological Answer :

- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values. Use nonlinear regression tools (GraphPad Prism) with bootstrap resampling for error estimation.

- Multivariate analysis : Apply PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with activity .

- Outlier detection : Use Grubbs' test to identify anomalous data points in replicate assays .

Q. How can researchers mitigate batch-to-batch variability in dihydroindole synthesis?

- Methodological Answer :

- Process controls : Monitor reaction temperature (±2°C) and humidity (<10% RH) to minimize hydrolysis of intermediates .

- Quality checks : Implement in-line FTIR or Raman spectroscopy to track key intermediates .

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³) to optimize solvent/base combinations and identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.